4,6-Diphenylpyrimidin-2-ol
Overview
Description
4,6-Diphenylpyrimidin-2-ol is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of two phenyl groups attached to the 4th and 6th positions of the pyrimidine ring, with a hydroxyl group at the 2nd position
Mechanism of Action
Target of Action
The primary target of 4,6-Diphenylpyrimidin-2-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division .
Biochemical Pathways
The inhibition of AURKA by this compound affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the R2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of this compound’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the triggering of the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . These are all key players in the process of apoptosis, or programmed cell death .
Biochemical Analysis
Biochemical Properties
4,6-Diphenylpyrimidin-2-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation . The nature of this interaction involves the binding of this compound to the active site of AURKA, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are significant. It has been observed to cause the accumulation of the G2/M phase of the cell cycle in HCT116 human colon cancer cells . This suggests that this compound may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AURKA, leading to the inhibition of this enzyme . This interaction results in reduced phosphorylation of AURKA at Thr283, a key step in the activation of this enzyme . This suggests that this compound exerts its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully characterized. It has been observed to induce caspase-mediated apoptotic cell death in HCT116 human colon cancer cells , suggesting that it may have long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenylpyrimidin-2-ol typically involves the condensation of benzaldehyde derivatives with urea or thiourea in the presence of a base. One common method includes the following steps:
Condensation Reaction: Benzaldehyde is reacted with urea in the presence of a base such as sodium ethoxide to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenylpyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4,6-diphenylpyrimidin-2-one.
Reduction: Formation of 4,6-diphenylpyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Diphenylpyrimidin-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
4,6-Diphenylpyrimidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,6-Diphenylpyrimidin-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
4,6-Diphenylpyrimidin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and can be modified to enhance the compound’s activity and selectivity in various applications.
Properties
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
Record name | 4,6-diphenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-05-2 | |
Record name | 4,6-diphenylpyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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